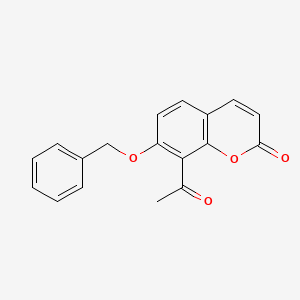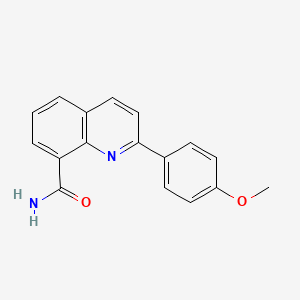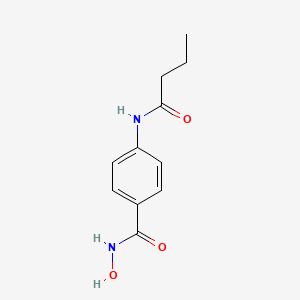
4SJE4EN2VV
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-acetyl-7-(benzyloxy)-2H-chromen-2-one is a derivative of coumarin, a class of organic compounds known for their aromatic properties and biological activities. Coumarins are widely found in nature, particularly in plants, and have been used in various applications ranging from perfumes to pharmaceuticals . The specific structure of 8-acetyl-7-(benzyloxy)-2H-chromen-2-one includes an acetyl group at the 8th position and a benzyloxy group at the 7th position on the chromen-2-one core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-acetyl-7-(benzyloxy)-2H-chromen-2-one typically involves the following steps:
Starting Material: The synthesis begins with 7-hydroxy-4-methylcoumarin.
Industrial Production Methods
Industrial production methods for coumarin derivatives often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
8-acetyl-7-(benzyloxy)-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The acetyl group can be further oxidized to a carboxylic acid.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The benzyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: 8-carboxy-7-(benzyloxy)-2H-chromen-2-one.
Reduction: 8-hydroxy-7-(benzyloxy)-2H-chromen-2-one.
Substitution: Various substituted coumarins depending on the nucleophile used.
Scientific Research Applications
8-acetyl-7-(benzyloxy)-2H-chromen-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 8-acetyl-7-(benzyloxy)-2H-chromen-2-one involves its interaction with various molecular targets:
Antibacterial and Antifungal Activity: It disrupts the cell membrane integrity of bacteria and fungi, leading to cell death.
Anticoagulant Activity: It inhibits the synthesis of vitamin K, which is essential for blood clotting.
Comparison with Similar Compounds
Similar Compounds
7-hydroxycoumarin: Known for its anticoagulant properties.
8-acetyl-7-hydroxycoumarin: Similar structure but lacks the benzyloxy group.
4-methylumbelliferone: Used in the synthesis of various coumarin derivatives.
Uniqueness
8-acetyl-7-(benzyloxy)-2H-chromen-2-one is unique due to the presence of both acetyl and benzyloxy groups, which confer distinct chemical reactivity and biological activity compared to other coumarin derivatives .
Properties
CAS No. |
65535-49-1 |
|---|---|
Molecular Formula |
C18H14O4 |
Molecular Weight |
294.3 g/mol |
IUPAC Name |
8-acetyl-7-phenylmethoxychromen-2-one |
InChI |
InChI=1S/C18H14O4/c1-12(19)17-15(21-11-13-5-3-2-4-6-13)9-7-14-8-10-16(20)22-18(14)17/h2-10H,11H2,1H3 |
InChI Key |
QMLSJCDSHGYBMT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=CC2=C1OC(=O)C=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-(Pyridin-3-yl)-1,7-diazaspiro[4.4]nonane](/img/structure/B3063317.png)



![6-[(2-bromoacetyl)amino]-N-phenylhexanamide](/img/structure/B3063351.png)
![2-[4-(4-carbamimidoylphenoxy)phenyl]-1H-indole-6-carboximidamide](/img/structure/B3063367.png)


![N-hydroxy-4-[(2-phenylacetyl)amino]benzamide](/img/structure/B3063384.png)



